

Part 1: Executive Summary & Compound Profile

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Compound of Interest

Compound Name: *Suprastat*

Cat. No.: *B6596421*

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Suprastat is a potent, selective histone deacetylase 6 (HDAC6) inhibitor designed to overcome the off-target toxicity associated with pan-HDAC inhibitors (e.g., vorinostat). Unlike Class I HDAC inhibitors that target nuclear histones, **Suprastat** primarily targets cytoplasmic HDAC6, leading to the hyperacetylation of

-tubulin.

In preclinical oncology, specifically melanoma, **Suprastat** is utilized to modulate the tumor immune microenvironment (TIME), reducing pro-tumoral M2 macrophages and enhancing CD8+ T-cell infiltration when combined with immune checkpoint inhibitors (e.g., anti-PD-1).

CRITICAL DISAMBIGUATION: Do not confuse this compound with Suprastin (Chloropyramine), a first-generation antihistamine. Ensure your chemical source matches the HDAC6 inhibitor profile (CAS: 90093-40-6 or similar proprietary ID depending on synthesis batch).

Compound Physicochemical Profile

Parameter	Characteristics	Implications for Formulation
Target	HDAC6 (Selective)	Biomarker: Acetylated -tubulin (Not Histone H3)
Solubility	Low (Hydrophobic)	Requires co-solvent or surfactant-based vehicle.
Stock Solvent	DMSO (Dimethyl sulfoxide)	Store stocks at -20°C; avoid repeated freeze-thaw.
In Vivo Route	IP (Solution) or PO (Suspension)	Formulation dictates bioavailability.

Part 2: Formulation Protocols

Suprastat requires specific formulation strategies to prevent precipitation upon contact with aqueous physiological buffers. Below are two validated protocols: one for Intraperitoneal (IP) injection (Solution) and one for Oral Gavage (PO) (Suspension).

Protocol A: Intraperitoneal (IP) Formulation (Solubility-Optimized)

Objective: Create a clear, stable solution for systemic delivery. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

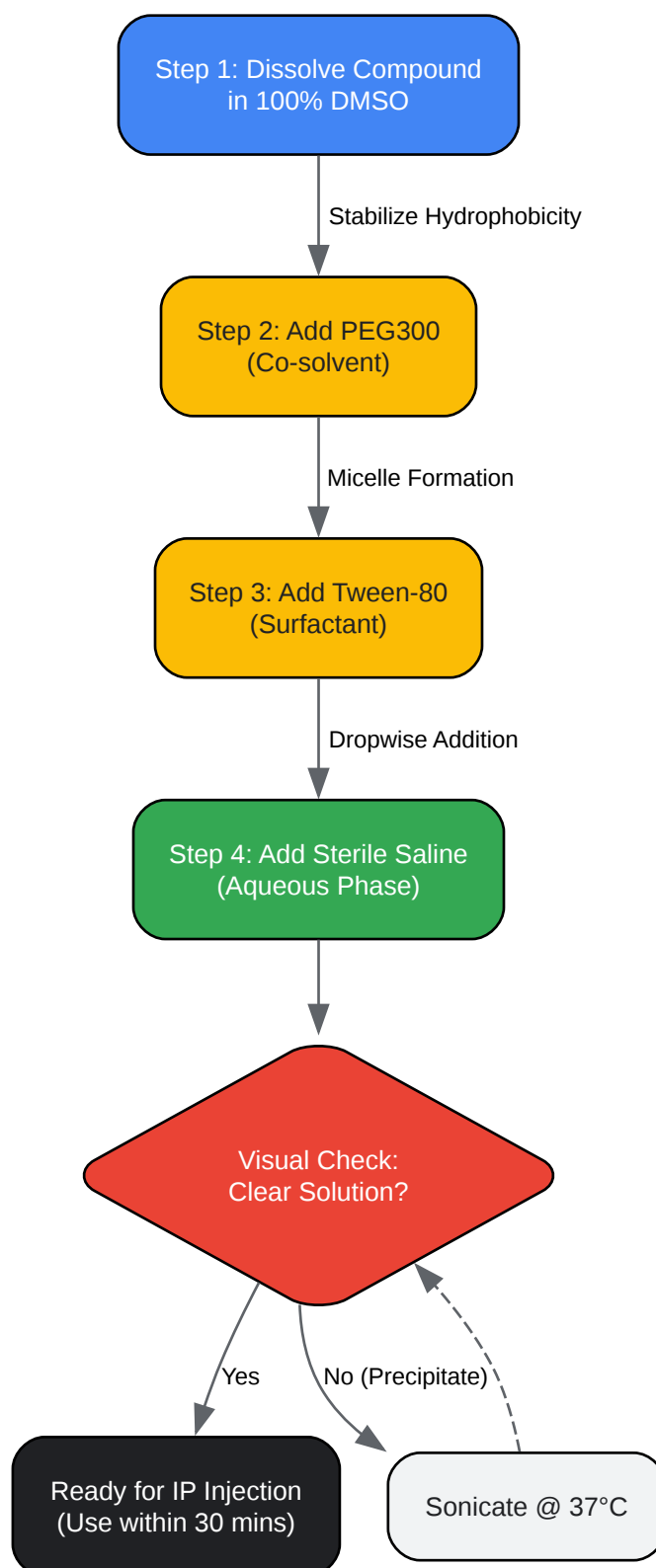
Reagents:

- **Suprastat** Powder
- DMSO (Anhydrous, Cell culture grade)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or ddH₂O

Step-by-Step Procedure:

- Stock Preparation: Dissolve **Suprastat** powder in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Vortex until completely clear.
- Co-Solvent Addition (Critical Step): To the required volume of DMSO stock, add PEG300 slowly. Vortex vigorously.
 - Why? PEG300 acts as a bridge. Adding water directly to DMSO often causes hydrophobic drugs to "crash out."
- Surfactant Addition: Add Tween-80 to the DMSO/PEG mixture. Vortex.
- Aqueous Dilution: Slowly add warm (37°C) Sterile Saline while vortexing.
- Visual Inspection: The solution should be clear. If cloudy, sonicate at 37°C for 5–10 minutes.

DOT Diagram: The Solubility Cascade Visualizing the critical order of addition to prevent precipitation.



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Caption: Critical order of reagent addition. Reversing steps (e.g., adding Saline to DMSO) will precipitate **Suprastat**.

Protocol B: Oral Gavage (PO) Formulation (Suspension)

Objective: Create a homogenous suspension for oral delivery, suitable for chronic dosing studies. Vehicle: 0.5% Carboxymethyl Cellulose (CMC) + 0.25% Tween-80 in water.

Procedure:

- Vehicle Prep: Dissolve 0.5g CMC (sodium salt) and 0.25mL Tween-80 in 100mL distilled water. Stir overnight to ensure complete hydration of CMC.
- Compound Weighing: Weigh the required amount of **Suprastat** powder.
- Trituration: Add a small volume of the Vehicle to the powder. Grind with a mortar and pestle to create a smooth paste (wetting).
- Dilution: Gradually add the remaining Vehicle to reach the target concentration.
- Resuspension: Always vortex immediately before drawing into the gavage syringe.

Part 3: In Vivo Experimental Workflow

Study Design: Melanoma Syngeneic Model (B16-F10)

This protocol validates the immunomodulatory efficacy of **Suprastat**.

- Animals: C57BL/6 mice (Female, 6–8 weeks).
- Tumor Inoculation: Subcutaneous injection of
B16-F10 cells.
- Randomization: When tumors reach ~50–100 mm³ (approx. Day 7–10).

Dosing Regimen:

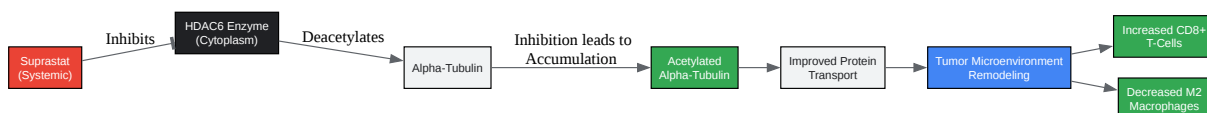
Group	Treatment	Dose	Route	Frequency
1	Vehicle Control	N/A	IP	Daily
2	Suprastat	25–50 mg/kg	IP	Daily
3	Anti-PD-1 mAb	100 µ g/mouse	IP	Bi-weekly

| 4 | **Suprastat** + Anti-PD-1 | Combo | IP | As above |

Self-Validating Endpoint: Pharmacodynamic (PD) Biomarker To confirm **Suprastat** is working in vivo, you must assess HDAC6 inhibition in peripheral blood mononuclear cells (PBMCs) or tumor tissue.

- Positive Control: Acetylated α -tubulin (Must Increase).^{[1][2]}
- Negative Control: Acetylated Histone H3 (Must remain unchanged).
- Note: If Histone H3 acetylation increases significantly, the dose is too high and selectivity is lost.

DOT Diagram: Mechanism & Biomarker Logic Visualizing the pathway from administration to immune activation.



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Caption: **Suprastat** inhibits HDAC6, preventing tubulin deacetylation.^[2] High Ac-Tubulin levels correlate with enhanced immune infiltration.

Part 4: Troubleshooting & Safety

- Precipitation in Syringe:
 - Cause: Solution cooled down or water evaporated.
 - Fix: Keep formulation at 37°C. Use immediately after preparation.
- Toxicity (Weight Loss >15%):
 - Cause: Off-target Class I HDAC inhibition.
 - Fix: Reduce dose. Verify selectivity via Western Blot (H3 vs Tubulin).
- Vehicle Intolerance:
 - Observation: Mice show writhing post-IP injection.
 - Fix: Reduce DMSO to 5% or switch to the Oral Suspension protocol (Protocol B).

References

- Noonepalle, S., et al. (2020). Rational Design of **Suprastat**: A Novel Selective Histone Deacetylase 6 Inhibitor with the Ability to Potentiate Immunotherapy in Melanoma Models.[3] Journal of Medicinal Chemistry, 63(18), 10246–10262.[1][2][4][3][5] [[Link](#)][5]

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Sources

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- [5. Rational Design of Suprastat: A Novel Selective Histone Deacetylase 6 Inhibitor with the Ability to Potentiate Immunotherapy in Melanoma Models - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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